3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile

説明

Systematic Nomenclature and Structural Identification

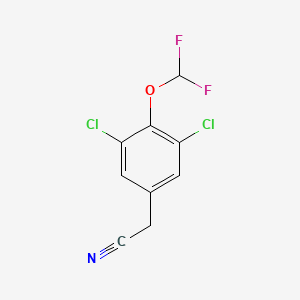

The systematic nomenclature of three comma five-dichloro-four-(difluoromethoxy)phenylacetonitrile follows International Union of Pure and Applied Chemistry conventions for complex substituted aromatic compounds. The complete systematic name is two-[three comma five-dichloro-four-(difluoromethoxy)phenyl]acetonitrile, which precisely describes the positional arrangement of all substituents on the aromatic ring system. The molecular formula is established as carbon nine hydrogen five chlorine two fluorine two nitrogen one oxygen one, reflecting the compound's complex halogenated structure.

The structural architecture of this compound centers on a phenyl ring bearing multiple halogen substituents in a specific geometric arrangement. The chlorine atoms occupy the three and five positions relative to the difluoromethoxy group at the four position, creating a symmetrical substitution pattern that significantly influences the compound's electronic properties. The acetonitrile moiety, consisting of a methylene bridge connecting the aromatic ring to a nitrile functional group, provides additional reactivity and serves as a key structural feature for synthetic applications.

The difluoromethoxy group represents a particularly significant structural element, as this functional group combines the electron-withdrawing properties of fluorine atoms with the electron-donating characteristics of the methoxy oxygen atom. This creates a unique electronic environment that affects both the compound's reactivity and its potential biological activity. The presence of two fluorine atoms in the methoxy group enhances the compound's stability while providing opportunities for specific intermolecular interactions.

Table 1: Structural Parameters of Three Comma Five-Dichloro-Four-(Difluoromethoxy)Phenylacetonitrile

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | Carbon Nine Hydrogen Five Chlorine Two Fluorine Two Nitrogen One Oxygen One | |

| Systematic Name | Two-[Three Comma Five-Dichloro-Four-(Difluoromethoxy)Phenyl]Acetonitrile | |

| Chlorine Substitution Pattern | Positions Three and Five | |

| Fluorine Atom Count | Two (in Difluoromethoxy Group) | |

| Functional Groups | Nitrile, Difluoromethoxy, Dichloroaryl |

Historical Context in Organofluorine Chemistry

The development of three comma five-dichloro-four-(difluoromethoxy)phenylacetonitrile occurs within the broader historical context of organofluorine chemistry, which began its systematic development in the nineteenth century. The field of organofluorine chemistry originated in eighteen thirty-five when Dumas and Péligot first synthesized fluoromethane by distilling dimethyl sulfate with potassium fluoride, marking the discovery of the first organofluorine compound. This pioneering work established the foundation for subsequent developments in fluorinated organic chemistry that would eventually lead to complex molecules like three comma five-dichloro-four-(difluoromethoxy)phenylacetonitrile.

The methodological advancement in organofluorine synthesis accelerated significantly in eighteen sixty-two when Alexander Borodin introduced halogen exchange reactions, successfully synthesizing benzoyl fluoride from benzoyl chloride using potassium bifluoride. This approach became a fundamental strategy in organofluorine chemistry and established precedents for the synthetic approaches used in preparing modern fluorinated compounds. The introduction of antimony fluoride as a fluorinating agent by Frédéric Swarts in eighteen ninety-eight further expanded the toolkit available for organofluorine synthesis.

The twentieth century witnessed remarkable advances in organofluorine chemistry that directly influenced the development of compounds containing difluoromethoxy groups. The accidental discovery of polytetrafluoroethylene by Roy J. Plunkett at DuPont's Jackson Laboratory on April sixth, nineteen thirty-eight, demonstrated the unique properties achievable through fluorine incorporation. The subsequent development of electrophilic fluorinating methodologies, beginning with cobalt trifluoride in the late nineteen forties, provided new synthetic routes that enabled the preparation of complex fluorinated structures.

The pharmaceutical significance of organofluorine compounds became evident in nineteen fifty-seven with the description of five-fluorouracil's anticancer activity, representing one of the first examples of rational drug design involving fluorinated molecules. This discovery sparked substantial interest in fluorinated pharmaceuticals and agrochemicals, creating the scientific and commercial context that drove the development of sophisticated fluorinated intermediates like three comma five-dichloro-four-(difluoromethoxy)phenylacetonitrile. The establishment of fluorodeoxyglucose as a useful reagent in fluorine-eighteen positron emission tomography during the nineteen seventies further demonstrated the unique properties of fluorinated compounds in biological systems.

Position Within Halogenated Aromatic Nitriles

Three comma five-dichloro-four-(difluoromethoxy)phenylacetonitrile occupies a distinctive position within the broader class of halogenated aromatic nitriles, representing an advanced example of multiple halogen incorporation in aromatic acetonitrile systems. The compound exemplifies the synthetic sophistication achieved in modern halogenated aromatic chemistry, where precise control over substitution patterns enables the creation of molecules with tailored electronic and steric properties. The combination of chlorine and fluorine substituents in a single molecule demonstrates the evolution of halogenated aromatic nitrile chemistry beyond simple monohalogenated systems.

The strategic positioning of halogen atoms in three comma five-dichloro-four-(difluoromethoxy)phenylacetonitrile reflects advanced understanding of electronic effects in aromatic systems. The chlorine atoms at the three and five positions create a symmetrical electron-withdrawing environment that complements the unique electronic properties of the difluoromethoxy group at the four position. This substitution pattern represents a sophisticated approach to molecular design that balances electronic effects with synthetic accessibility, positioning the compound as a valuable intermediate in pharmaceutical and agrochemical synthesis.

Recent developments in halogenated aromatic nitrile synthesis have emphasized intramolecular selective halogenation methods, as demonstrated by ruthenium-catalyzed processes for preparing halogenated aromatic nitriles. These synthetic advances have enabled the preparation of complex multiply-halogenated systems like three comma five-dichloro-four-(difluoromethoxy)phenylacetonitrile with high selectivity and efficiency. The compound represents the successful application of these modern synthetic methodologies to create molecules that combine multiple types of halogen substitution in a controlled manner.

The versatility of three comma five-dichloro-four-(difluoromethoxy)phenylacetonitrile in chemical transformations positions it prominently within the halogenated aromatic nitriles family. The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles, and electrophilic aromatic substitution reactions that can introduce additional functional groups. The nitrile group provides opportunities for conversion to other functional groups such as amines, carboxylic acids, and amides, while the difluoromethoxy group offers unique reactivity patterns not available in simpler halogenated systems.

Table 2: Comparative Analysis of Related Halogenated Aromatic Nitriles

| Compound Class | Halogen Types | Substitution Pattern | Reactivity Features |

|---|---|---|---|

| Three Comma Five-Dichloro-Four-(Difluoromethoxy)Phenylacetonitrile | Chlorine, Fluorine | Three, Four, Five | Multiple substitution sites, difluoromethoxy reactivity |

| Four-(Trifluoromethoxy)Phenylacetonitrile | Fluorine | Four | Trifluoromethoxy group stability |

| Three Comma Four-Dichloro-Five-(Trifluoromethoxy)Phenylacetonitrile | Chlorine, Fluorine | Three, Four, Five | Alternative substitution pattern |

| Two Comma Five-Dichloro-Three-(Difluoromethoxy)Phenylacetonitrile | Chlorine, Fluorine | Two, Three, Five | Different regioisomer |

特性

IUPAC Name |

2-[3,5-dichloro-4-(difluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F2NO/c10-6-3-5(1-2-14)4-7(11)8(6)15-9(12)13/h3-4,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVFUHXUVAXMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601209667 | |

| Record name | Benzeneacetonitrile, 3,5-dichloro-4-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601209667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806352-91-9 | |

| Record name | Benzeneacetonitrile, 3,5-dichloro-4-(difluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806352-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, 3,5-dichloro-4-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601209667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile typically involves the reaction of 3,5-dichloro-4-(difluoromethoxy)benzaldehyde with a suitable nitrile source under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.

化学反応の分析

Types of Reactions:

Oxidation: 3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The nitrile group in the compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium on carbon.

Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases in polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Compounds with different functional groups replacing the chlorine atoms.

科学的研究の応用

Chemistry: 3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It is also employed in the development of new bioactive molecules with potential therapeutic applications.

Medicine: The compound is investigated for its potential use in the development of new drugs. Its unique chemical structure makes it a valuable candidate for the design of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for various chemical processes.

作用機序

The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile with three structurally related compounds from diverse applications:

CHF6001 (Pharmaceutical Agent)

- Structural Overlap : Shares the 3,5-dichloro-4-(difluoromethoxy)phenyl motif with the target compound.

- Functional Differences : CHF6001 incorporates a pyridine oxide and cyclopropylmethoxy groups, enhancing its binding affinity to phosphodiesterase-4 (PDE4). The acetonitrile group in the target compound is absent here.

- Activity : CHF6001 demonstrates superior PDE4 inhibition (IC₅₀ < 1 nM) compared to roflumilast and cilomilast, attributed to the electron-withdrawing effects of Cl and CF₂O groups, which stabilize enzyme interactions .

Pantoprazole Intermediate (II)

- Structural Overlap : Contains a difluoromethoxy group but on a benzimidazole core.

- Functional Differences : The thioether group in Intermediate II is critical for proton pump inhibition but is susceptible to oxidation, leading to sulfone byproducts. In contrast, the acetonitrile group in the target compound offers synthetic versatility without oxidation risks.

- Stability : The difluoromethoxy group in both compounds enhances metabolic stability, but the acetonitrile moiety may improve solubility compared to the lipophilic benzimidazole system .

Pesticide (C₂₀H₉Cl₃F₅N₃O₃)

- Structural Overlap : Features a 3,5-dichlorophenyl group but substitutes the difluoromethoxy with a pyridyloxy-trifluoromethyl unit.

- Functional Differences : The urea moiety in the pesticide enables hydrogen bonding with insect nervous system targets, whereas the acetonitrile group in the target compound lacks this capability.

- Activity : The dichloro and trifluoromethyl groups enhance pesticidal potency by increasing membrane permeability and resistance to degradation .

Research Findings and Implications

- Role of Halogenation : The 3,5-dichloro substitution is a common feature in pharmaceuticals and agrochemicals, enhancing target binding and stability. However, its pairing with difluoromethoxy (in CHF6001 and the target compound) versus pyridyloxy (in the pesticide) dictates application-specific bioactivity .

- Electron-Withdrawing Effects : The difluoromethoxy group in CHF6001 and the target compound reduces electron density on the phenyl ring, facilitating interactions with enzymatic pockets. This effect is absent in the pantoprazole intermediate, where stability is prioritized over reactivity .

- Functional Group Trade-offs : Acetonitrile offers synthetic flexibility but may limit direct biological activity compared to urea (pesticide) or pyridine oxide (CHF6001), which have defined pharmacophores.

生物活性

3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile is a synthetic organic compound notable for its unique structural features, including two chlorine atoms, two fluorine atoms, a methoxy group, and a nitrile group attached to a phenyl ring. With a molecular weight of approximately 252.04 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of the retinoid-related orphan receptor gamma (RORγ) .

Chemical Structure and Properties

The compound's structure can be represented as follows:

This unique arrangement contributes to its biological activity and interactions within biological systems. The presence of both nitrile and difluoromethoxy groups enhances its chemical properties, making it valuable in various applications .

Modulation of RORγ

This compound has been identified as a significant modulator of RORγ, which plays a crucial role in regulating immune responses and inflammation. This modulation is particularly relevant in the context of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis .

Key Findings:

- Binding Affinity: In vitro assays have demonstrated that this compound exhibits selective binding to RORγ, influencing gene expression related to immune responses.

- Therapeutic Potential: Compounds that modulate RORγ are being investigated for their therapeutic potential in treating autoimmune diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that variations in the substituents on the phenyl ring of this compound can significantly influence its biological activity. Comparative analysis with structurally similar compounds highlights these differences:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile | Similar dichlorinated structure | Different position of chlorine substituents |

| 4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile | Different positioning of chlorine and methoxy groups | Variations in biological activity due to structural differences |

| 3-Chloro-4-fluoro-5-(difluoromethoxy)phenylacetonitrile | Contains fluorine instead of chlorine | Potentially different pharmacokinetics and dynamics |

These comparisons illustrate how variations in substituent positions can influence both biological activity and synthetic utility .

Case Studies and Research Findings

Recent studies have focused on the compound's role in various therapeutic contexts:

- Autoimmune Diseases: Research indicates that compounds similar to this compound have shown promise in preclinical models for diseases like multiple sclerosis and rheumatoid arthritis due to their ability to modulate immune responses via RORγ .

- Inflammatory Responses: The modulation of inflammatory pathways through RORγ has been linked to reduced symptoms in models of chronic inflammation, suggesting potential applications for this compound in treating inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 3,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and etherification steps. A common method starts with 4-hydroxyphenylacetonitrile reacting with difluoromethyl ether in the presence of a base under controlled temperatures (e.g., 50°C) to introduce the difluoromethoxy group . Batch or continuous processes are optimized industrially using advanced purification techniques like recrystallization or chromatography to achieve >97% purity . Key factors affecting yield include reaction temperature, catalyst selection, and inert atmosphere maintenance.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the positions of chlorine, fluorine, and nitrile groups. Mass spectrometry (MS) validates the molecular weight (e.g., 183.15 g/mol) and fragmentation patterns . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography can resolve crystal structure ambiguities .

Q. How can researchers mitigate impurities during synthesis?

Impurities often arise from incomplete halogenation or side reactions. Strategies include:

- Using excess halogenating agents (e.g., Cl₂ gas) to ensure complete substitution .

- Employing scavengers like silica gel to trap byproducts .

- Optimizing solvent systems (e.g., DMF for polar intermediates) to improve selectivity .

Advanced Research Questions

Q. How do computational tools enhance the design of novel derivatives?

AI-powered synthesis planning (e.g., ICReDD’s reaction path search) leverages quantum chemical calculations and databases like Reaxys to predict feasible routes. For example, retrosynthesis analysis identifies precursors like 4-hydroxyphenylacetonitrile and difluoromethyl ether, while molecular docking simulations prioritize derivatives with enhanced RORγ binding affinity .

Q. What methodologies resolve contradictions in biological activity data among structural analogs?

Comparative structure-activity relationship (SAR) studies are essential. For instance, substituting chlorine with bromine in analogs increases anticancer activity by disrupting cell signaling pathways, while fluorine enhances metabolic stability . Use dose-response assays (e.g., IC₅₀ comparisons) and molecular dynamics simulations to reconcile discrepancies in enzyme inhibition data .

Q. How can factorial design optimize reaction parameters for scale-up?

A 2³ factorial design evaluates temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). For example:

Q. What mechanistic insights explain substitution reactivity at the 3,5-dichloro positions?

The electron-withdrawing nitrile group activates the phenyl ring for nucleophilic aromatic substitution. Chlorine atoms at the 3 and 5 positions direct electrophiles to the para position relative to the difluoromethoxy group. Density Functional Theory (DFT) studies reveal transition states with lower activation energies when using NaH as a base .

Q. How can researchers evaluate alternative pathways if traditional methods fail?

Transition-metal catalysis (e.g., Pd/C for reductive dehalogenation) or photoredox strategies offer alternatives. For example, visible-light-mediated C–H functionalization introduces substituents without harsh reagents . Cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids can diversify the scaffold .

Q. Methodological Notes

- Data Interpretation : Use multivariate analysis (e.g., PCA) to deconvolute overlapping spectral peaks .

- Contradiction Analysis : Apply Bland-Altman plots to assess agreement between biological replicates .

- Scalability : Pilot-scale reactors with real-time monitoring (e.g., PAT tools) ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。